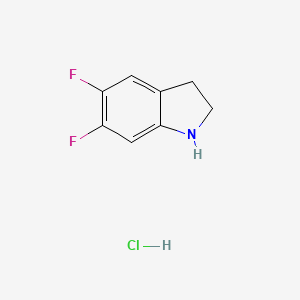
5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: In industry, this compound is used in the development of advanced materials, such as organic photovoltaic devices. Its electron-deficient nature makes it suitable for use as a building block in the synthesis of non-fullerene acceptors for highly efficient organic solar cells .
Mechanism of Action
The mechanism of action of 5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to biological receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
- 4,6-Difluoro-2,3-dihydro-1H-indole hydrochloride
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile
Comparison: Compared to similar compounds, 5,6-Difluoro-2,3-dihydro-1H-indole hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 5 and 6 positions can enhance the compound’s stability and its ability to interact with biological targets .
Properties
Molecular Formula |
C8H8ClF2N |
|---|---|
Molecular Weight |
191.60 g/mol |
IUPAC Name |
5,6-difluoro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7F2N.ClH/c9-6-3-5-1-2-11-8(5)4-7(6)10;/h3-4,11H,1-2H2;1H |
InChI Key |
FGHNEGNRDUXNGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate](/img/structure/B12316368.png)
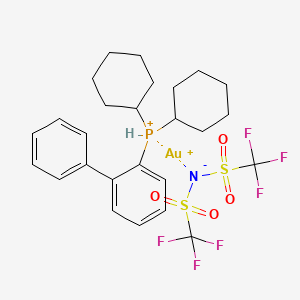
![3-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B12316381.png)
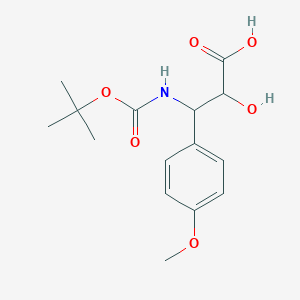

![[4-(Oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B12316394.png)
![(S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid](/img/structure/B12316399.png)

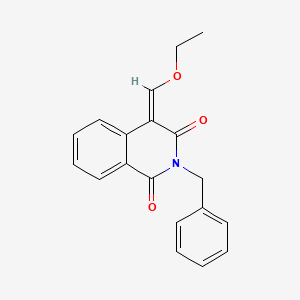
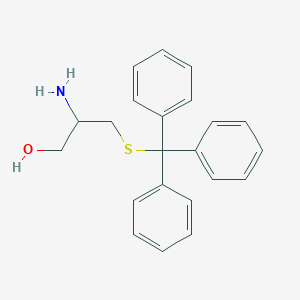
![{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B12316419.png)
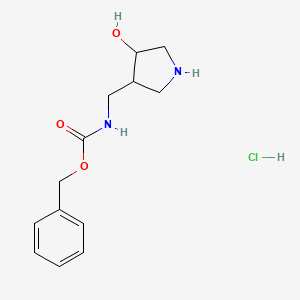
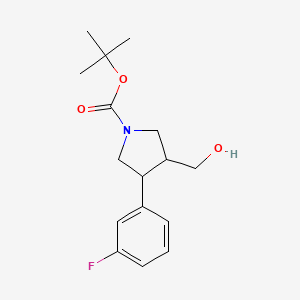
![tert-butyl N-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12316445.png)
